1,2,3,4-Tetrahydroquinolin-6-ol

Catalog No.
S703938
CAS No.
3373-00-0
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydroquinolin-6-ol

CAS Number

3373-00-0

Product Name

1,2,3,4-Tetrahydroquinolin-6-ol

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2

InChI Key

CTJSPUFGQNVJJP-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)O)NC1

Synonyms

1,2,3,4-Tetrahydro-6-quinolinol; 6-Hydroxy-1,2,3,4-tetrahydroquinoline;

Canonical SMILES

C1CC2=C(C=CC(=C2)O)NC1

Potential as a Precursor for Drug Discovery:

1,2,3,4-Tetrahydroquinolin-6-ol (THQ) has garnered interest in scientific research due to its potential as a precursor for the synthesis of various drug candidates. Its structure incorporates a tetrahydroquinoline core, a common scaffold found in numerous biologically active molecules, including established drugs and drug candidates for various therapeutic areas like neurodegenerative diseases, cancer, and anti-infective agents. PubChem, National Institutes of Health:

Investigated Biological Activities:

Studies have explored the potential biological activities of THQ itself. Research suggests it might possess:

  • Antioxidant properties: THQ exhibited free radical scavenging activity in in vitro studies, suggesting its potential role in preventing oxidative stress-related diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 2010: )
  • Antimicrobial activity: THQ demonstrated antibacterial activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 2010: )

1,2,3,4-Tetrahydroquinolin-6-ol is an organic compound characterized by a bicyclic structure that includes a quinoline ring with a hydroxyl group attached to the sixth carbon atom. Its molecular formula is C₉H₁₁NO, and it has a CAS number of 3373-00-0. The compound exhibits both aromatic and aliphatic properties due to its fused ring system, making it a subject of interest in various chemical and biological studies .

  • There is no publicly available information regarding a specific mechanism of action for THQ.
  • Further research is needed to determine if THQ has any biological activity.
  • No safety information on THQ is currently available in scientific databases.
Due to its functional groups. Notably, it can undergo:

  • Hydrodenitrogenation: This reaction involves the removal of nitrogen from the compound, which is significant in catalytic processes .
  • Nitration: The compound can be nitrated at various positions on the quinoline ring, leading to derivatives such as 6-nitro-1,2,3,4-tetrahydroquinoline .
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

Research indicates that 1,2,3,4-tetrahydroquinolin-6-ol exhibits various biological activities:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains.
  • Cytotoxicity: It has been studied for its potential anti-cancer properties, demonstrating cytotoxic effects on specific cancer cell lines.
  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Several methods exist for synthesizing 1,2,3,4-tetrahydroquinolin-6-ol:

  • Cyclization of Amino Alcohols: One common method involves cyclizing amino alcohols in the presence of acids.
  • Two-Step Synthesis: Recent studies have proposed a two-step synthesis involving regioselective hydroaminoalkylation followed by cyclization .
  • Reduction of Quinoline Derivatives: The reduction of quinoline compounds can yield 1,2,3,4-tetrahydroquinolin-6-ol through catalytic hydrogenation.

1,2,3,4-Tetrahydroquinolin-6-ol has diverse applications across various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Catalysis: The compound is studied for its potential use in catalytic processes in organic chemistry.

Interaction studies have focused on how 1,2,3,4-tetrahydroquinolin-6-ol interacts with biological targets:

  • Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: Studies have explored its binding affinity to various receptors in the central nervous system and its implications for neuropharmacology .

1,2,3,4-Tetrahydroquinolin-6-ol shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Methyl-1,2,3,4-tetrahydroquinolineMethylated derivativeIncreased lipophilicity; potential CNS activity
6-Nitro-1,2,3,4-tetrahydroquinolineNitro derivativeExhibits enhanced biological activity and selectivity
1-Acetyl-1,2,3,4-tetrahydroquinolineAcetylated derivativeUsed in drug design for improved pharmacokinetics

These compounds highlight the versatility and potential applications of the tetrahydroquinoline framework while showcasing how modifications can lead to distinct biological and chemical properties.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3373-00-0

Wikipedia

1,2,3,4-Tetrahydroquinolin-6-ol

Dates

Modify: 2023-08-15

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